molecular formula C22H27N5O4S2 B11616578 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11616578
M. Wt: 489.6 g/mol
InChI Key: RQEFRJJBJOLRER-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a unique combination of thiazolidinone, pyridopyrimidinone, and morpholine moieties, which contribute to its diverse chemical and biological properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Thiazolidinone Moiety: The thiazolidinone ring is synthesized by reacting 2-methoxyethylamine with carbon disulfide and chloroacetic acid under basic conditions to form the intermediate thiazolidinone.

    Pyridopyrimidinone Core Construction: The pyridopyrimidinone core is constructed by cyclization of appropriate precursors, such as 2-aminopyridine and ethyl acetoacetate, under acidic conditions.

    Coupling Reaction: The thiazolidinone intermediate is then coupled with the pyridopyrimidinone core using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base.

    Morpholine Substitution: Finally, the morpholine moiety is introduced through nucleophilic substitution using 3-chloropropylmorpholine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl groups in the thiazolidinone and pyridopyrimidinone rings can be achieved using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine and thiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a valuable tool in understanding enzyme mechanisms and developing new inhibitors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to modulate specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties allow for the creation of innovative products with enhanced performance.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the biological pathway. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
  • 3-{(Z)-[3-(2-ethoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-piperidin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
  • 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-morpholin-4-ylbutyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and heterocyclic rings. This unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C22H27N5O4S2

Molecular Weight

489.6 g/mol

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[[2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H27N5O4S2/c1-30-12-11-27-21(29)17(33-22(27)32)15-16-19(23-6-4-7-25-9-13-31-14-10-25)24-18-5-2-3-8-26(18)20(16)28/h2-3,5,8,15,23H,4,6-7,9-14H2,1H3/b17-15-

InChI Key

RQEFRJJBJOLRER-ICFOKQHNSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCN4CCOCC4)/SC1=S

Canonical SMILES

COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCN4CCOCC4)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.